N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-1-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to an acetamide group (a compound containing a carbonyl (C=O) group attached to nitrogen) and a chlorophenyl group (a benzene ring with a chlorine atom attached). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring, the acetamide group, and the chlorophenyl group would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could make it relatively dense and possibly reactive. The heterocyclic ring could also influence its stability and reactivity .科学的研究の応用
Antibacterial and Antiparasitic Properties
N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide: belongs to the class of 5-nitroimidazoles, historically known for their antibacterial and antiparasitic properties. Notably:
- Metronidazole (Figure 1) is a well-known 5-nitroimidazole used to treat parasitic infections caused by Entamoeba histolytica and Giardia lamblia, as well as anaerobic bacterial infections .
- Fexinidazole (Figure 1) has been authorized as an all-oral treatment against Trypanosoma brucei gambiense, renewing interest in developing new nitroheterocycles for kinetoplastid infections (e.g., leishmaniases, sleeping sickness, and Chagas disease) .
!Figure 1: Metronidazole and Fexinidazole
Synthetic Methods and Derivatives
The compound’s synthetic route involves a novel method using tetrakis(dimethylamino)ethylene (TDAE) methodology on nitroheterocyclic substrates. Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, researchers selectively introduced an N-tosylbenzylimine moiety at position 2 without reducing the sulfone at position 4. This led to the formation of N-[(2-chlorophenyl)methyl]-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide . This synthetic approach opens doors to new 2-substituted 5-nitroimidazole derivatives with various electrophiles.
Adsorbent Applications
Interestingly, amino-functionalized zirconium-based metal-organic frameworks (MOFs), such as UiO-66-NH2 , have been explored as adsorbents for the fast removal of herbicides like 2-methyl-4-chlorophenoxy acetic acid (MCPA) from aqueous solutions . While this specific compound is not MCPA, the concept of using MOFs for adsorption applications could extend to related compounds.
Calcium Signal Transduction
Finally, let’s touch on a related area. Ca2+/calmodulin-dependent protein kinase II (CaMKII) plays crucial roles in cell physiology, modulated by CaM binding. Although not directly related to our compound, understanding calcium signal transduction pathways can inform drug development strategies .
作用機序
将来の方向性
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-2-32-18-9-7-16(8-10-18)14-28-23(30)22-20(11-12-33-22)27(24(28)31)15-21(29)26-13-17-5-3-4-6-19(17)25/h3-12,20,22H,2,13-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHLXGWTTCTMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。